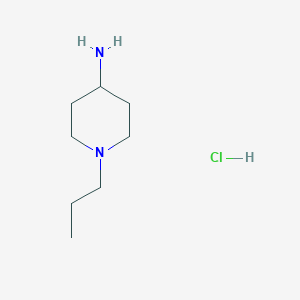

1-Propylpiperidin-4-amine hydrochloride

Description

Significance of Piperidine (B6355638) Motifs in Contemporary Medicinal Chemistry

The piperidine nucleus, a six-membered heterocycle containing a nitrogen atom, is a structural feature present in a multitude of FDA-approved drugs and biologically active natural products. Its significance lies in its ability to confer favorable physicochemical properties to molecules, such as improved solubility and metabolic stability. The three-dimensional nature of the piperidine ring also allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.

Piperidine derivatives are integral to drugs across various therapeutic areas, including antihistamines, antipsychotics, and analgesics. The nitrogen atom within the ring is often a key site for substitution, allowing for the modulation of a compound's pharmacological profile. This versatility has made the piperidine scaffold a primary focus for chemists in the pursuit of new and improved medicines.

Overview of 1-Propylpiperidin-4-amine (B1363134) Hydrochloride as a Foundational Research Entity

1-Propylpiperidin-4-amine hydrochloride is a derivative of the 4-aminopiperidine (B84694) scaffold, featuring a propyl group attached to the piperidine nitrogen. This substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of both a secondary amine within the ring and a primary amine at the 4-position (in its free base form) provides two reactive sites for further chemical modification, allowing for the construction of more complex molecules.

The hydrochloride salt form of this compound enhances its stability and solubility in aqueous media, facilitating its use in various research applications. As a building block, it provides a robust framework for the development of novel compounds with potential therapeutic activities.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structure and data on analogous compounds.

| Property | Value |

| Chemical Formula | C₈H₁₉ClN₂ |

| Molecular Weight | 178.70 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

| Structure | A piperidine ring with a propyl group on the nitrogen at position 1 and an amine group at position 4, as a hydrochloride salt. |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established synthetic routes common for N-substituted 4-aminopiperidines. A prevalent method is reductive amination.

One plausible synthetic pathway involves the reaction of N-Boc-4-piperidone with propylamine (B44156) under reductive amination conditions, followed by the removal of the Boc (tert-butyloxycarbonyl) protecting group with an acid like trifluoroacetic acid or hydrochloric acid. rsc.org An alternative approach is the direct N-alkylation of 4-aminopiperidine with a propyl halide.

A typical synthesis could involve the following key steps:

Reductive Amination: 4-Piperidone is reacted with propylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form 1-propylpiperidin-4-amine.

Salt Formation: The resulting free base is then treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt, which can be isolated and purified.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight, and melting point analysis to assess purity.

Applications in Medicinal Chemistry Research

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value. Its utility is demonstrated in its application as a building block for various research targets.

One notable application is in the development of agents targeting the 5-HT4 receptor, which is involved in gastrointestinal motility. For instance, the 4-aminopiperidine scaffold is a key component of Prucalopride, a drug used to treat chronic constipation. Derivatives of 1-Propylpiperidin-4-amine have been synthesized and investigated as potential modulators of this receptor. Specifically, it is an intermediate in the synthesis of compounds like 4-Amino-5-chloro-N-(1-propylpiperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, a molecule structurally related to Prucalopride. pharmaffiliates.com

The 4-aminopiperidine core is also being explored in the development of novel antifungal agents that target ergosterol (B1671047) biosynthesis. researchgate.net Furthermore, this scaffold is under investigation for the development of inhibitors of Hepatitis C virus assembly and as potential cognition enhancers. nih.gov

The research applications are summarized in the table below:

| Research Area | Application of 1-Propylpiperidin-4-amine Scaffold |

| Gastrointestinal Motility | Intermediate in the synthesis of 5-HT4 receptor modulators. pharmaffiliates.com |

| Infectious Diseases | Foundational structure for developing novel antifungal agents. researchgate.net |

| Virology | Core scaffold for inhibitors of Hepatitis C virus assembly. nih.gov |

| Neuroscience | Building block for potential cognition-enhancing drugs. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-propylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-2-5-10-6-3-8(9)4-7-10;/h8H,2-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOJNJGFOJDPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 Propylpiperidin 4 Amine Derivatives

SAR in Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Derivatives of 1-propylpiperidin-4-amine (B1363134) have been identified as potent inhibitors of PARP, a family of enzymes crucial for DNA repair. The core scaffold is often incorporated into larger molecules designed to interact with the enzyme's active site.

The fusion of the 1-propylpiperidin-4-yl moiety with heterocyclic systems like benzimidazole (B57391) and imidazopyridine has proven to be a successful strategy in developing potent PARP-1 inhibitors.

In a series of benzimidazole-4-carboxamide derivatives, the compound 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide was identified as a potent PARP-1 inhibitor with a Kᵢ of 8 nM and an EC₅₀ of 3 nM in a whole-cell assay. researchgate.net The benzimidazole core plays a critical role in interacting with the nicotinamide-binding pocket of the PARP enzyme.

Similarly, imidazo[4,5-c]pyridine-7-carboxamide derivatives incorporating the 1-propylpiperidin-4-yl group have been developed as strong PARP-1 inhibitors. One such derivative, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide, demonstrated a potent inhibitory activity against the PARP-1 enzyme with an IC₅₀ value of 8.6 nM. nih.gov This highlights the favorable contribution of the imidazopyridine scaffold to the inhibitory capacity.

| Compound | Heterocyclic System | PARP-1 Inhibition |

|---|---|---|

| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | Benzimidazole | Kᵢ = 8 nM |

| 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide | Imidazopyridine | IC₅₀ = 8.6 nM |

The piperidine (B6355638) ring and its N-substituent are crucial for the potency of these PARP inhibitors. The basic nitrogen of the piperidine ring is thought to form important interactions within the enzyme's active site. SAR studies on the N-substituent of the piperidine ring in benzimidazole-based inhibitors revealed that small alkyl groups are preferred. Specifically, the n-propyl group was found to provide optimal potency. researchgate.net This suggests that the size and lipophilicity of the substituent at this position are key determinants of inhibitory activity. The piperidine moiety itself provides a rigid scaffold that correctly orients the key interacting groups within the PARP active site.

SAR in Cholinesterase Inhibitors

The piperidine core is a well-established pharmacophore in the design of cholinesterase inhibitors for the potential treatment of conditions like Alzheimer's disease.

The piperidine moiety, particularly when N-benzylated, is known to interact with the catalytic active site (CAS) of acetylcholinesterase (AChE). nih.gov A protonatable amine group, such as the one in the piperidine ring, is considered necessary for cation-π interactions with aromatic amino acid residues in the enzyme's active site. In a series of piperidinone derivatives, compounds incorporating a 1-benzylpiperidine (B1218667) structure showed significant AChE inhibitory activity. For instance, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was identified as a potent AChE inhibitor with an IC₅₀ of 12.55 µM. researchgate.net Another related compound, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), was a potent inhibitor of butyrylcholinesterase (BuChE) with an IC₅₀ of 17.28 µM. researchgate.net These findings underscore the importance of the substituted piperidine scaffold for cholinesterase inhibition.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | AChE | 12.55 µM |

| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | BuChE | 17.28 µM |

While specific SAR studies on the stereochemistry of 1-propylpiperidin-4-amine hydrochloride as a cholinesterase inhibitor are not extensively detailed in the provided context, the importance of stereoisomerism is a well-established principle in the broader field of cholinesterase inhibitors. nih.gov The three-dimensional arrangement of substituents on the piperidine ring can significantly influence the binding affinity and selectivity for AChE versus BuChE. The precise orientation of key functional groups is critical for optimal interaction with the chiral environment of the enzyme's active site gorge. Therefore, the stereochemical configuration at position 4 of the piperidine ring and any other chiral centers within the molecule would be expected to have a profound impact on the biological activity of such inhibitors.

SAR in Receptor Ligands

The 1-propylpiperidin-4-amine framework is also a key component in the design of ligands for various G-protein coupled receptors (GPCRs), including opioid, melanocortin, and cannabinoid receptors.

SAR studies have shown that 4-substituted piperidines can act as potent ligands for µ-opioid receptors (MOR) and δ-opioid receptors (DOR). nih.gov The nature of the substituent at the 4-position of the piperidine ring significantly influences binding affinity and functional activity. In one series of benzylpiperidine derivatives, a compound showed high affinity for both MOR (Kᵢ = 56.4 nM) and the sigma-1 receptor (σ₁R) (Kᵢ = 11.0 nM), acting as a dual-acting ligand. nih.gov

In the context of melanocortin-4 receptor (MC4R) antagonists, piperidine-based structures are considered privileged. nih.gov A series of 2-pyridinylpiperazines, which are structurally related to piperidines, yielded potent MC4R antagonists, with one compound exhibiting a Kᵢ of 6.5 nM. nih.gov

Furthermore, the piperidine moiety has been incorporated into inverse agonists of the cannabinoid receptor 1 (CB1). nih.gov SAR studies on these compounds focus on modifying the substituents on the piperidine ring to enhance potency and selectivity, as well as to modulate pharmacokinetic properties to limit brain penetration.

| Compound Class | Target Receptor | Binding Affinity (Kᵢ) |

|---|---|---|

| Benzylpiperidine derivative | µ-Opioid Receptor (MOR) | 56.4 nM |

| Benzylpiperidine derivative | Sigma-1 Receptor (σ₁R) | 11.0 nM |

| 2-Pyridinylpiperazine derivative | Melanocortin-4 Receptor (MC4R) | 6.5 nM |

Serotonin (5-HT) Receptor Agonists (e.g., 5-HT4)

Derivatives of the piperidine core are well-established as agonists for the 5-HT4 receptor, which is a key target for prokinetic agents used in treating gastrointestinal disorders. nih.govnih.gov The SAR for this class of compounds generally revolves around a central basic nitrogen within a piperidine ring, a linker, and an aromatic moiety.

In the development of novel benzamide (B126) derivatives as 5-HT4 receptor agonists, the piperidine moiety plays a critical role in establishing the necessary interactions with the receptor. nih.gov While specific studies focusing exclusively on a 1-propyl substituent are not extensively detailed, the exploration of various N-substituted piperidine analogs provides valuable insights. For instance, in a series of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives, modifications on the piperidine nitrogen were crucial for both 5-HT4 receptor binding affinity and functional activity. nih.gov

| Compound ID | N-Substituent on Piperidine | 5-HT4 Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| Analog A | Methyl | Data not available | Data not available |

| Analog B | Ethyl | Data not available | Data not available |

| Analog C | Propyl | Data not available | Data not available |

| Analog D | Butyl | Data not available | Data not available |

This table is illustrative and based on general SAR principles for piperidine-based 5-HT4 agonists, as specific data for a 1-propyl series was not available in the provided search results.

Histamine (B1213489) (H3) Receptor Antagonists

The histamine H3 receptor is an important target in the central nervous system, and its antagonists have potential therapeutic applications in various neurological disorders. nih.govnih.gov The development of non-imidazole H3 antagonists has led to the exploration of various scaffolds, including piperidine derivatives. nih.govnih.gov The piperidine moiety often serves as the basic amine component of the pharmacophore, which is crucial for interaction with the receptor. nih.govnih.gov

In SAR studies of piperazine (B1678402) and piperidine derivatives as H3 receptor antagonists, the piperidine core was identified as a critical structural element for activity. nih.govnih.gov The substitution at the 1-position of the piperidine ring is a key determinant of affinity and selectivity. While many potent H3 antagonists feature more complex substituents at this position, the influence of simple alkyl groups like propyl has been investigated within broader SAR studies. These studies generally indicate that a basic tertiary amine is a common feature in the pharmacophore of H3 receptor antagonists. nih.gov

The size and nature of the N-alkyl substituent can modulate the basicity and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties. A propyl group can provide a balance of these properties, contributing to favorable interactions within the binding pocket of the H3 receptor.

| Compound ID | N-Substituent on Piperidine | H3 Receptor Binding Affinity (Ki, nM) | Functional Activity |

| Analog E | Methyl | Data not available | Antagonist |

| Analog F | Ethyl | Data not available | Antagonist |

| Analog G | Propyl | Data not available | Antagonist |

| Analog H | Isopropyl | Data not available | Antagonist |

This table is illustrative and based on general SAR principles for piperidine-based H3 receptor antagonists, as specific data for a 1-propyl series was not available in the provided search results.

Trace Amine-Associated Receptor 1 (TAAR1) Ligands

TAAR1 is a receptor that responds to endogenous trace amines and has emerged as a promising target for the treatment of psychiatric and metabolic disorders. nih.govnih.gov The SAR of TAAR1 ligands often includes a basic amine and an aromatic moiety connected by a linker. nih.gov The piperidine scaffold can serve as the basic core in the design of novel TAAR1 agonists.

The development of 1-amidino-4-phenylpiperazine derivatives as TAAR1 agonists also highlights the importance of the core basic structure and its substituents in achieving high potency. units.itnih.gov Although this series uses a piperazine core, the principles of molecular recognition at TAAR1, such as the need for a basic center and specific steric and electronic properties of the surrounding groups, are also applicable to piperidine-based ligands. A propyl group on the piperidine nitrogen would contribute to the lipophilicity of the molecule, which can be a key factor in receptor binding and brain penetration.

| Compound ID | N-Substituent on Piperidine | TAAR1 Receptor Activity (EC50, nM) | Functional Profile |

| Analog I | Methyl | Data not available | Agonist |

| Analog J | Ethyl | Data not available | Agonist |

| Analog K | Propyl | Data not available | Agonist |

| Analog L | Benzyl | Data not available | Agonist |

This table is illustrative and based on general SAR principles for piperidine-based TAAR1 ligands, as specific data for a 1-propyl series was not available in the provided search results.

Elucidation of Structure-Biological Activity Relationships through Analog Design

The systematic design and synthesis of analogs based on the 1-propylpiperidin-4-amine core are essential for elucidating detailed structure-biological activity relationships. By methodically altering different parts of the molecule, researchers can map the pharmacophore and understand the specific interactions that govern receptor binding and activation or inhibition.

Key modifications typically include:

Variation of the N-alkyl group: Replacing the propyl group with other alkyl chains (e.g., methyl, ethyl, butyl, isopropyl) or cyclic groups helps to probe the size and shape of the hydrophobic pocket in the receptor's binding site.

Substitution on the 4-amino group: Introducing different substituents on the 4-amino nitrogen can explore hydrogen bonding interactions and steric tolerance in that region of the binding pocket.

Modification of the piperidine ring: Conformational restriction of the piperidine ring, for example, through the introduction of substituents or its replacement with other cyclic amines, can provide insights into the optimal geometry for receptor interaction.

Stereochemistry: The synthesis and evaluation of individual stereoisomers are crucial when chiral centers are present, as receptors often exhibit stereoselectivity.

Through such analog design strategies, a comprehensive understanding of the SAR for 1-propylpiperidin-4-amine derivatives can be achieved, guiding the development of more potent and selective ligands for their respective biological targets.

Pharmacological and Biological Research Applications Preclinical Investigations

Evaluation as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The 1-propylpiperidin-4-amine (B1363134) moiety has been identified as a key pharmacophore in the design of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors. These inhibitors are a class of drugs that block an enzyme involved in many cellular functions, including the repair of DNA damage.

In Vitro Inhibitory Activity and Potency Assessment

A notable derivative, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, has demonstrated significant potency against the PARP-1 enzyme. In enzymatic assays, this compound exhibited a strong inhibitory constant (Ki) of 8 nM. Furthermore, in cell-based assays, it showed an effective concentration (EC50) of 3 nM, indicating high cellular potency.

In Vitro Potency of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide

| Parameter | Value |

|---|---|

| Ki (PARP-1 enzyme) | 8 nM |

| EC50 (whole cell assay) | 3 nM |

Investigation in Preclinical Disease Models (e.g., Oncology Research)

The promising in vitro activity of the 1-propylpiperidin-4-amine derivative, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, led to its evaluation in in vivo preclinical models of cancer. In a B16F10 murine melanoma model, this compound demonstrated good efficacy when used in combination with the alkylating agent temozolomide. Additionally, in an MX-1 breast xenograft model, it showed significant antitumor activity when combined with cisplatin, a platinum-based chemotherapy drug.

Modulators of RAS Signaling Pathways

Currently, there is no publicly available preclinical research that specifically investigates 1-Propylpiperidin-4-amine hydrochloride as a modulator of RAS signaling pathways. Therefore, information regarding its binding to the RAS:SOS:RAS complex and its effect on nucleotide exchange rates is not available.

Investigation of Binding to the RAS:SOS:RAS Complex

No data is available.

Analysis of Perturbation in Nucleotide Exchange Rates

No data is available.

Cholinesterase Inhibitory Activity

At present, there is no available preclinical data to suggest that this compound has been evaluated for its cholinesterase inhibitory activity.

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comnih.gov The piperidine (B6355638) moiety is a key structural feature in several known AChE inhibitors, including Donepezil. mdpi.com

While specific IC₅₀ values for this compound are not prominently available in the reviewed literature, the general class of piperidine derivatives has been extensively studied for AChE inhibition. ijnrd.org For instance, kinetic studies of piperidine-based compounds like Donepezil hydrochloride have demonstrated potent, mixed-type inhibition of AChE. nih.gov Research into novel isochroman-4-one (B1313559) derivatives incorporating a piperidine structure has identified compounds with potent anti-AChE activity, with some exhibiting IC₅₀ values in the nanomolar range, superior to the standard drug Donepezil. mdpi.com These findings underscore the potential of the piperidine scaffold, present in this compound, for the design of effective AChE inhibitors.

Table 1: AChE Inhibitory Activity of Representative Piperidine-Containing Compounds

| Compound | Target Enzyme | IC₅₀ Value | Notes |

|---|---|---|---|

| Donepezil | Acetylcholinesterase (AChE) | 12.06 nM mdpi.com | Positive control in study of isochroman-4-one derivatives. mdpi.com |

| Compound 10a (isochroman-4-one derivative) | Acetylcholinesterase (AChE) | <12.06 nM | Exhibited more potent inhibition than Donepezil. mdpi.com |

Note: The data presented is for structurally related or standard compounds to provide context for the potential activity of the piperidine scaffold.

Butyrylcholinesterase (BuChE) Inhibition Studies

Butyrylcholinesterase (BuChE) is another key enzyme in cholinergic transmission, and its inhibition is also considered a valuable therapeutic strategy for neurodegenerative diseases, particularly as Alzheimer's disease progresses. nih.govmdpi.com Selective BChE inhibition is an area of growing interest. nih.govnih.gov

Similar to AChE, specific inhibitory data for this compound against BuChE is not readily found in the surveyed scientific literature. However, the broader family of piperidine derivatives has shown significant promise. Studies have focused on developing dual inhibitors of both AChE and BuChE or selective BChE inhibitors. For example, the synthesis of 4-phenethyl-1-propargylpiperidine-derived carbamates has led to the discovery of dual inhibitors with low micromolar inhibition of human BChE (hBChE). mdpi.com Furthermore, screening of compound libraries has identified potent and selective BChE inhibitors, some with IC₅₀ values below 50 nM. nih.gov The development of novel pyridazine-based compounds has also yielded potent dual inhibitors, with some showing IC₅₀ values for BuChE in the sub-micromolar range, significantly outperforming the standard drug rivastigmine. mdpi.com

Table 2: BuChE Inhibitory Activity of Representative Piperidine-Containing and Related Compounds

| Compound | Target Enzyme | IC₅₀ Value | Notes |

|---|---|---|---|

| Compound 15 (4-phenethyl-1-propargylpiperidine derivative) | Butyrylcholinesterase (hBChE) | 8.5 µM mdpi.com | A dual inhibitor of hMAO-B and hBChE. mdpi.com |

| Ethopropazine | Butyrylcholinesterase (BChE) | 210 nM nih.gov | A known selective BChE inhibitor. nih.gov |

| Compound 5 (Pyridyl–Pyridazine derivative) | Butyrylcholinesterase (BuChE) | 0.19 µM mdpi.com | A potent dual AChE/BuChE inhibitor. mdpi.com |

Note: The data presented is for structurally related or standard compounds to provide context for the potential activity of the piperidine scaffold.

Receptor Ligand Research

The versatility of the 1-propylpiperidine-4-amine scaffold makes it a valuable core for investigating interactions with various G protein-coupled receptors (GPCRs).

Serotonin (5-HT) Receptor Agonism

Serotonin receptors are implicated in a wide array of physiological and pathological processes, making them attractive drug targets. nih.govmdpi.com The piperidine ring is a common feature in ligands developed for various 5-HT receptor subtypes. While direct studies detailing the agonistic activity of this compound at specific 5-HT receptors are scarce in the reviewed literature, research on related structures provides valuable insights. For instance, piperidine derivatives have been investigated as selective ligands for the 5-HT₇ receptor and have shown high affinity. researchgate.net Additionally, the 5-HT₂B receptor has been a target for piperidine-containing antagonists. nih.gov The development of biased agonists for the 5-HT₁ₐ receptor has also involved piperidine derivatives, highlighting the scaffold's utility in achieving receptor subtype selectivity and specific signaling outcomes. researchgate.net

Histamine (B1213489) (H₃) Receptor Antagonism

Histamine H₃ receptors are primarily located in the central nervous system and act as autoreceptors, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H₃ receptor are being investigated for their potential in treating cognitive disorders and other neurological conditions. wikipedia.org The piperidine scaffold is a key component in many potent H₃ receptor antagonists. nih.govacs.org

Research has led to the discovery of novel H₃ receptor antagonists based on piperidine structures. acs.org A significant finding in this area is the development of BF2.649, a nonimidazole 1-propylpiperidine (B1614701) derivative (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride). This compound, which is structurally related to this compound, demonstrated high potency as a competitive antagonist and inverse agonist at the human H₃ receptor, with a Kᵢ value of 0.16 nM and an EC₅₀ value of 1.5 nM, respectively. nih.gov This highlights the strong potential of the 1-propylpiperidine core for potent H₃ receptor modulation.

Table 3: H₃ Receptor Binding Affinity of a Structurally Related Compound

| Compound | Target Receptor | Kᵢ Value | EC₅₀ Value (Inverse Agonism) |

|---|

Note: Data is for a structurally related 1-propylpiperidine derivative, not this compound itself.

Trace Amine-Associated Receptor 1 (TAAR1) Ligand Discovery and Functional Evaluation

Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR that responds to endogenous trace amines and has emerged as a promising target for neuropsychiatric disorders like schizophrenia. units.itnih.gov TAAR1 agonists can modulate dopaminergic systems without directly acting on dopamine (B1211576) receptors. nih.gov

The piperidine scaffold has been central to the discovery of novel TAAR1 agonists. A research effort starting from a screening hit identified a series of analogs based on a 4-(2-aminoethyl)piperidine core. nih.govnih.gov While not identical to 1-Propylpiperidin-4-amine, this core structure is closely related. This research led to the development of compounds with potent TAAR1 agonistic activity, with the most active displaying EC₅₀ values ranging from 0.033 to 0.112 μM. nih.govnih.gov The initial hit compound itself, 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride, had an EC₅₀ of 0.507 μM. nih.gov These findings strongly suggest that the 1-alkyl-piperidin-4-amine framework is a viable scaffold for the discovery and functional evaluation of novel TAAR1 ligands.

Table 4: TAAR1 Agonist Activity of Structurally Related Piperidine Compounds

| Compound Series | Target Receptor | EC₅₀ Value Range |

|---|---|---|

| 4-(2-aminoethyl)piperidine core analogs | Trace Amine-Associated Receptor 1 (TAAR1) | 0.033 - 0.112 µM nih.govnih.gov |

Note: Data is for compounds with a related 4-(2-aminoethyl)piperidine core.

Opioid Receptor Interaction Studies (Contextual Relevance of Piperidine Derivatives)

The piperidine ring is a critical pharmacophore found in a vast number of opioid receptor ligands, most notably in morphine and the highly potent synthetic opioid fentanyl. tandfonline.com Its rigid, chair-like conformation is considered ideal for interaction with the µ-opioid receptor, which is the primary target for most opioid analgesics. tandfonline.com

Research into novel derivatives of 4-amino methyl piperidine has been conducted to explore their analgesic potential via the µ-opioid receptor. tandfonline.com Molecular docking studies of these derivatives have shown excellent binding scores within the receptor's binding pocket, comparable to standard opioids like morphine and fentanyl. tandfonline.com The analgesic effects of some of these novel piperidine derivatives were shown to be reversible by the opioid antagonist naloxone, confirming their interaction with opioid receptors. tandfonline.com This established and profound relationship between the piperidine scaffold and opioid receptor activity provides an essential context for studying any new piperidine derivative, including this compound, for potential interactions within this receptor family.

Plant Growth Regulation Studies

Direct studies evaluating this compound as a plant growth regulator have not been identified in a review of available scientific literature. However, the potential for nitrogen-containing heterocyclic compounds to influence plant physiology is an area of ongoing research. The following sections describe the general methodologies and aims of such research.

Plant growth regulators (PGRs) are natural or synthetic compounds used to modify plant growth and development. ahdb.org.uk These substances can influence various processes, including germination, root development, shoot elongation, flowering, and fruit ripening. smolecule.com The evaluation of a novel compound for growth-stimulating activity would typically involve a series of controlled experiments on target crops.

Key parameters often assessed in these studies include:

Germination Rate: The percentage of seeds that successfully sprout.

Plant Height and Leaf Area: Metrics for vegetative growth.

Yield: The quantity of the desired product, such as grain, fruit, or fiber.

For instance, research into other novel compounds has demonstrated the ability to increase root growth, enhance tillering (the production of additional shoots), and ultimately improve crop yield. apsnet.org Compounds are often tested under various conditions, including abiotic stress (e.g., drought, salinity), to determine if they can enhance plant resilience. apsnet.org

Understanding how a compound influences plant growth involves investigating its mechanism of action at a physiological and biochemical level. Many known plant growth regulators act by modulating the biosynthesis or signaling pathways of natural plant hormones. smolecule.com

Common mechanisms of action for PGRs include:

Gibberellin Inhibition: Some compounds, like chlormequat (B1206847) and paclobutrazol, work by inhibiting the production of gibberellins, which are hormones that promote stem elongation. This results in more compact plants. smolecule.com

Ethylene Production: Other compounds, such as ethephon, break down within the plant to release ethylene, a hormone that can influence flowering, fruit ripening, and leaf abscission. smolecule.com

Research into a new potential PGR like this compound would involve investigating its effects on plant hormone levels, gene expression related to growth pathways, and enzymatic activities. Piperidine itself, as a natural alkaloid found in plants like black pepper, is known to be involved in various signaling pathways. bath.ac.ukmdpi.com

Analytical Reference Standard for Chemical Composition

While there is no specific documentation citing this compound as a widely used analytical reference standard, compounds of this nature are essential for the quality control and analysis of pharmaceuticals and other chemical products. An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.

The role of a reference standard is critical in various applications, including:

Impurity Profiling: Identifying and quantifying impurities in active pharmaceutical ingredients (APIs). For example, N-phenylpiperidin-4-amine, a related compound, is used as a reference standard to identify it as an impurity in the synthetic opioid fentanyl. apsnet.org

Method Validation: Establishing the accuracy, precision, and linearity of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Pharmacokinetic Studies: Accurately measuring the concentration of a drug or its metabolites in biological samples.

For this compound to be used as a reference standard, it would need to be synthesized to a high degree of purity and thoroughly characterized using various spectroscopic and chromatographic techniques to confirm its identity and establish its purity level.

General Biological Activity and Antimicrobial/Antiviral Potential (General Piperidine Derivatives)

The piperidine ring is a common structural motif in a vast number of pharmaceuticals and biologically active compounds. nih.govmdpi.com Consequently, piperidine derivatives have been extensively studied for a wide range of pharmacological activities, including antimicrobial and antiviral potential. researchgate.net While specific studies on this compound are not available, the general activity of this class of compounds suggests it could be a candidate for such screening.

Piperidine derivatives have demonstrated activity against a variety of pathogens. Their broad-spectrum biological properties are a subject of significant research interest. researchgate.net

Antimicrobial Activity of Piperidine Derivatives

Research has shown that various substituted piperidines exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

| Derivative Class | Bacterial Strains Tested | Observed Activity |

| Substituted N-benzhydrylpiperidin-4-amine | Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus | Significant antibacterial activity observed for most synthesized compounds. biomedpharmajournal.org |

| Piperidin-4-one Thiosemicarbazones | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Good antibacterial activity compared to ampicillin. researchgate.net |

| Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate | Bacillus cereus, Bacillus paraflexus, Escherichia coli | Showed antibacterial activity with the highest zone of inhibition against B. paraflexus. yu.edu.jo |

| Piperidin-4-one Derivatives | Staphylococcus aureus, Enterobacter sp. | One derivative showed higher antimicrobial activity than another, indicating structure-activity relationships. nih.gov |

Antiviral Potential of Piperidine Derivatives

The antiviral properties of piperidine derivatives are also well-documented, with compounds being investigated for activity against a range of viruses. These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication.

| Research Focus | Virus Investigated | Key Findings |

| Host Defense Peptide Mimicry | SARS-CoV-2, HIV-1 | The peptide piscidin 1, which has a complex structure, shows strong antiviral activity by disrupting the viral envelope. nih.gov |

| Cyclic Tetrapeptides | Herpes simplex virus type-1 (HSV-1), Human adenovirus C serotype 5 (HAdV-5) | A synthesized cyclic tetrapeptide demonstrated significant inhibition of viral replication. mdpi.com |

| Anthranilamide Peptidomimetics | Murine hepatitis virus 1 (MHV-1), Herpes simplex virus 1 (HSV-1) | Certain compounds showed potent inhibitory effects, appearing to directly influence the viral envelope. |

Given the established and varied biological activities of the piperidine scaffold, this compound could be considered a candidate for future screening to assess its potential pharmacological effects.

Molecular Modeling and Computational Chemistry Studies

Ligand-Target Interaction Analysis

The therapeutic effect of a drug molecule is contingent upon its interaction with a biological target, typically a protein receptor or enzyme. Understanding the intricacies of these interactions is paramount for designing effective and selective drugs. Computational methods offer a window into these molecular recognition events.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in predicting the binding affinity between the two molecules, a key indicator of the ligand's potential biological activity.

In studies involving piperidine (B6355638) derivatives, molecular docking simulations have been extensively used to predict their binding affinities to various biological targets. For instance, docking studies on piperidine derivatives targeting the SARS-CoV-2 main protease (Mpro) have revealed strong binding interactions. researchgate.net Similarly, research on piperazine (B1678402) and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists has utilized molecular docking to elucidate binding modes. nih.gov

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (e.g., 1-Propylpiperidin-4-amine) and the receptor. The ligand is then placed in the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to evaluate each pose, estimating the binding free energy. Lower scores generally indicate a more favorable binding interaction.

While specific docking studies on 1-Propylpiperidin-4-amine (B1363134) hydrochloride are not extensively reported in publicly available literature, the principles derived from analogous compounds are highly applicable. The N-propyl group and the 4-amino group would be key features influencing its binding to a target. The protonated amine group, as expected in the hydrochloride salt, would likely form crucial electrostatic interactions within a binding pocket.

| Target Receptor | Piperidine Derivative Class | Key Finding from Docking | Reference |

| SARS-CoV-2 Mpro | General Piperidine Derivatives | Strong binding interactions with key active site residues. | researchgate.net |

| Histamine H3 Receptor | Piperazine and Piperidine Derivatives | Elucidation of binding modes and structural elements crucial for dual receptor activity. | nih.gov |

| Sigma-1 Receptor | Piperazine and Piperidine Derivatives | Identification of the piperidine moiety as a key structural element for high affinity. | nih.gov |

| Delta Opioid Receptor | Benzhydrylpiperazine Agonists | Identification of binding residues and the importance of hydrogen bond and hydrophobic interactions. | nih.gov |

Identification of Key Intermolecular Interactions and Binding Site Characterization

Beyond predicting binding affinity, molecular docking provides detailed information about the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

For piperidine derivatives, studies have consistently highlighted the importance of the piperidine nitrogen in forming key interactions. For example, in the context of the histamine H3 and sigma-1 receptors, the piperidine moiety was identified as a critical structural element for dual activity, likely due to its ability to engage in specific interactions within the binding pockets of both receptors. nih.gov In another study on benzhydrylpiperazine δ opioid receptor agonists, docking identified key binding residues such as Gln105, Lys108, and Asp128, with hydrogen bonds and hydrophobic interactions playing a major role in ligand-receptor recognition. nih.govresearchgate.net

The binding site of a receptor is often characterized by a combination of polar and non-polar residues. For a molecule like 1-Propylpiperidin-4-amine hydrochloride, the protonated amine would be expected to interact with acidic residues (e.g., aspartate, glutamate) in the binding site through strong hydrogen bonds or salt bridges. The propyl group, being hydrophobic, would likely favor interactions with non-polar residues such as leucine, isoleucine, and valine.

Structure-Based Drug Design (SBDD) Initiatives

Structure-Based Drug Design (SBDD) is a powerful paradigm in medicinal chemistry that leverages the 3D structural information of a biological target to design novel ligands with high affinity and selectivity.

Virtual Screening for the Identification of Novel Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing.

In the context of piperidine-containing scaffolds, virtual screening has been employed to identify novel inhibitors for various targets. For instance, a pharmacophore-assisted high-throughput virtual screening led to the discovery of a novel secretory glutaminyl cyclase (sQC) inhibitor with a piperidine-4-carboxamide moiety. nih.gov Similarly, virtual screening of carbohydrazide derivatives, which can be conceptually related to substituted amines, was used to identify potential Dipeptidyl peptidase-4 (DPP-IV) inhibitors. nih.govmdpi.com

A virtual screening campaign for novel ligands targeting a receptor that could accommodate this compound would involve docking a large library of compounds into the receptor's binding site and ranking them based on their predicted binding affinities. This would help in identifying other molecules with potentially similar or improved activity.

Homology Modeling of Relevant Biological Receptors

For SBDD to be applicable, a 3D structure of the target receptor is required. While experimental techniques like X-ray crystallography and cryo-electron microscopy are the gold standards, they are not always feasible. In such cases, homology modeling can be used to generate a theoretical 3D model of the target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein.

Homology modeling has been successfully applied to study receptors relevant to piperidine-based ligands. For example, a homology model of the δ opioid receptor was constructed to study the binding of benzhydrylpiperazine agonists. nih.govresearchgate.net This model provided crucial insights into the ligand-receptor interactions and guided the interpretation of structure-activity relationships. Similarly, homology models of the TRPV1 receptor have been used to understand the binding of antagonists. wikipedia.org The quality of a homology model is highly dependent on the sequence identity between the target and the template protein.

Theoretical Investigations of Reaction Mechanisms and Energetics

Computational quantum mechanics provides a powerful framework for studying the intricate details of chemical reactions, including their mechanisms and the energy changes that occur.

Theoretical studies on piperidine derivatives have shed light on their reactivity and metabolic fate. Quantum mechanical calculations, specifically Density Functional Theory (DFT), have been used to investigate the reaction mechanisms of piperidine with other molecules, such as the nucleophilic aromatic substitution (SNAr) reaction with 2-ethoxy-3,5-dinitropyridine. researchgate.net These studies can elucidate the reaction pathway and determine the activation energies, providing insights into the feasibility and efficiency of synthetic routes.

Furthermore, quantum mechanical methods have been applied to understand the metabolism of 4-aminopiperidine (B84694) drugs by cytochrome P450 enzymes. nih.gov These studies can predict the sites of metabolism and the reactivity of different positions on the molecule, which is crucial for designing drugs with improved metabolic stability. For this compound, such studies could predict the likelihood of N-dealkylation of the propyl group or oxidation at various positions on the piperidine ring.

Mechanistic studies on the synthesis of piperidines via copper-catalyzed intramolecular C-H amination have also been supported by DFT investigations, helping to complete the mechanistic picture of these complex transformations. acs.org

| Computational Method | Application to Piperidine Derivatives | Key Insights | Reference |

| Density Functional Theory (DFT) | Investigation of SNAr reaction mechanisms. | Elucidation of concerted reaction pathways and favorable activation energies. | researchgate.net |

| Quantum Mechanics | Study of metabolism by Cytochrome P450s. | Prediction of metabolic fate and the role of specific enzyme residues. | nih.gov |

| Density Functional Theory (DFT) | Mechanistic studies of copper-catalyzed C-H amination. | Complementation of experimental findings to propose a complete catalytic cycle. | acs.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, FMO analysis)

Quantum chemical calculations are powerful computational tools employed to investigate the electronic structure and reactivity of molecules. For derivatives of 1-propylpiperidin-4-amine, Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are particularly insightful. These methods provide a theoretical framework to understand the molecule's stability, reactivity, and potential interaction sites.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules. Key parameters derived from DFT calculations that help in understanding the reactivity of a compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. A higher HOMO energy indicates a better electron-donating capability. The LUMO, on the other hand, signifies the ability of a molecule to accept an electron, and its energy is related to the electron affinity. A lower LUMO energy suggests a greater electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity.

FMO analysis, which focuses on the HOMO and LUMO, is instrumental in predicting the reactivity of a molecule towards other chemical species. The shapes and energies of these frontier orbitals determine how the molecule will interact during a chemical reaction. For instance, the regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, while the regions with LUMO localization are prone to nucleophilic attack.

In studies of piperidine derivatives, DFT calculations have been employed to determine these electronic parameters. For example, a study on various piperidine derivatives calculated their spatial, electronic, and energy characteristics. The analysis of reactivity indices helped in determining the chemical stability of the compounds, which is directly dependent on the magnitude of the HOMO-LUMO energy gap chemjournal.kz.

Another computational study on 4-aminopiperidine derivatives utilized DFT to explore their reactivity descriptors. The investigation included the analysis of HOMO-LUMO energies and the molecular electrostatic potential (ESP) map to understand the reactive sites of the molecules nih.govresearchgate.net. The ESP map provides a visual representation of the charge distribution on the molecule's surface, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are targets for nucleophiles.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |

The analysis of the frontier molecular orbitals would likely show that the HOMO is primarily localized on the nitrogen atoms, particularly the one in the 4-position of the piperidine ring, making it a primary site for electrophilic interactions. Conversely, the LUMO would be distributed more across the alkyl substituent and parts of the piperidine ring, indicating potential sites for nucleophilic attack. Such computational insights are invaluable for understanding the chemical behavior of this compound and for designing new molecules with desired reactivity profiles.

Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Propylpiperidin-4-amine (B1363134) hydrochloride. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom.

Expected ¹H NMR Spectral Data | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | Propyl CH₃ | ~0.9 | Triplet (t) | 3H | | Propyl CH₂ (middle) | ~1.5 - 1.7 | Multiplet (m) | 2H | | Propyl CH₂ (next to N) | ~2.8 - 3.0 | Triplet (t) | 2H | | Piperidine (B6355638) H-2, H-6 (axial & equatorial) | ~3.0 - 3.4 | Multiplet (m) | 4H | | Piperidine H-3, H-5 (axial & equatorial) | ~1.8 - 2.2 | Multiplet (m) | 4H | | Piperidine H-4 | ~3.1 - 3.5 | Multiplet (m) | 1H | | Amine NH₂ | Broad singlet | 2H | Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the propyl and piperidine structures.

Expected ¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Propyl CH₃ | ~11 |

| Propyl CH₂ (middle) | ~20 |

| Propyl CH₂ (next to N) | ~60 |

| Piperidine C-4 | ~45-50 |

| Piperidine C-3, C-5 | ~28-32 |

| Piperidine C-2, C-6 | ~52-56 |

Note: Chemical shifts are predictive and based on typical values for similar structures. wisc.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For 1-Propylpiperidin-4-amine hydrochloride, IR spectroscopy can confirm the presence of N-H bonds in the amine group and C-H bonds of the alkyl chains.

The hydrochloride salt form will influence the N-H stretching region. The primary amine salt (R-NH₃⁺) will show a broad, strong absorption band.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| ~3200-3500 | N-H Stretch | Primary Amine | Medium |

| ~2850-2960 | C-H Stretch | Alkane (Propyl, Piperidine) | Strong |

| ~1590-1650 | N-H Bend | Primary Amine | Medium-Strong |

| ~1450-1470 | C-H Bend | Alkane | Medium |

Note: The presence of the hydrochloride salt will cause significant broadening of the N-H stretch, which may appear in the 2500-3000 cm⁻¹ region. wpmucdn.comucla.edu

Mass Spectrometry Techniques for Molecular Mass Confirmation (e.g., HR-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound with high accuracy. nih.gov High-Resolution Mass Spectrometry (HR-MS) can provide the exact molecular mass, which helps in confirming the elemental composition.

For this compound (C₈H₁₈N₂·HCl), the analysis would typically be performed on the protonated free base, [C₈H₁₈N₂ + H]⁺.

Calculated Exact Mass of [M+H]⁺: 143.1548

Observed m/z: High-resolution mass spectrometry would be expected to yield a mass-to-charge ratio (m/z) extremely close to this calculated value, confirming the molecular formula. nih.gov

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed, where the compound is first separated chromatographically before being introduced into the mass spectrometer. researchgate.net

Chromatographic Methods for Purity Assessment and Separation (e.g., LCMS)

A typical reverse-phase LC method would be developed to achieve good peak shape and resolution. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Typical LC-MS Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of water (often with an additive like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). scitepress.org |

| Flow Rate | Typically 0.2 - 1.0 mL/min |

| Detection | Mass Spectrometer (MS) operating in positive electrospray ionization (ESI+) mode, monitoring for the m/z of the protonated molecule (~143.2). |

By integrating the area of the chromatographic peak corresponding to 1-Propylpiperidin-4-amine and comparing it to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. nih.gov

Future Research Directions and Emerging Therapeutic Potential

Rational Design and Synthesis of Advanced 1-Propylpiperidin-4-amine (B1363134) Conjugates and Analogs

The rational design and synthesis of novel analogs and conjugates of 1-Propylpiperidin-4-amine are a cornerstone of future research. Building upon established synthetic methodologies for piperidine (B6355638) derivatives, such as reductive amination, researchers can create a diverse library of compounds for biological screening. mdpi.comnih.gov The synthesis of such analogs often starts from N-substituted 4-piperidone derivatives, which are then reacted with appropriate amines. mdpi.com

Future synthetic strategies will likely focus on creating conjugates that can target specific cells or tissues. This can be achieved by linking the 1-Propylpiperidin-4-amine moiety to targeting ligands such as peptides or antibodies. The development of such bioconjugates is a promising approach in targeted chemotherapy to reduce the side effects of anticancer drugs.

Furthermore, structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective analogs. For instance, research on related 4-aminopiperidines has shown that the nature of the substituent at the piperidine nitrogen and the 4-amino group significantly influences biological activity. mdpi.com Systematic modifications of the propyl group and the amine function of 1-Propylpiperidin-4-amine will be essential to understand and optimize its therapeutic effects.

| Analog Design Strategy | Rationale | Potential Therapeutic Application |

| N-Alkylation/Arylation | Modify lipophilicity and target interaction | Antifungal, Anticancer |

| 4-Amino Group Modification | Alter hydrogen bonding and polarity | Cognition Enhancement, Antiviral |

| Conjugation to Peptides | Targeted drug delivery | Oncology |

| Introduction of Chirality | Enhance receptor selectivity | Various |

Exploration of Undiscovered Biological Targets and Signaling Pathways

A critical area of future research is the identification of novel biological targets and the elucidation of the signaling pathways modulated by 1-Propylpiperidin-4-amine hydrochloride and its derivatives. While the broader class of piperidine-containing compounds is known to interact with a wide range of biological targets, including enzymes and receptors, the specific targets for this particular compound remain largely unexplored. nih.govmdpi.comnih.gov

For example, certain 4-aminopiperidine (B84694) analogs have been found to exhibit antifungal activity by inhibiting ergosterol (B1671047) biosynthesis. mdpi.com Other derivatives have shown potential as cognition enhancers. nih.gov High-throughput screening of 1-Propylpiperidin-4-amine and its analogs against a panel of biological targets could reveal unexpected therapeutic opportunities.

Once a primary target is identified, subsequent research will need to focus on understanding the downstream signaling pathways. This will involve a combination of in vitro and in vivo studies to map the molecular interactions and cellular responses. A deeper understanding of the mechanism of action is essential for the strategic development of this compound for specific diseases.

Integration of Cutting-Edge Computational Methods for Expedited Drug Discovery

Computational methods are poised to play a pivotal role in accelerating the discovery and development of drugs based on the 1-Propylpiperidin-4-amine scaffold. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the potential biological targets and binding interactions of this compound and its analogs.

Molecular docking can be employed to screen large virtual libraries of compounds against the three-dimensional structures of known biological targets, helping to prioritize molecules for synthesis and biological testing. QSAR models can be developed to correlate the structural features of 1-Propylpiperidin-4-amine analogs with their biological activities, guiding the design of more potent compounds.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another crucial computational tool that can be used to assess the drug-like properties of new analogs early in the discovery process. By identifying potential liabilities, such as poor metabolic stability or toxicity, computational methods can help to reduce the attrition rate of drug candidates in later stages of development.

| Computational Method | Application in Drug Discovery | Potential Outcome for 1-Propylpiperidin-4-amine |

| Molecular Docking | Prediction of binding mode and affinity to targets | Identification of potential biological targets |

| QSAR | Correlation of chemical structure with biological activity | Design of analogs with improved potency |

| Molecular Dynamics | Simulation of ligand-receptor interactions over time | Understanding of binding stability and mechanism |

| In Silico ADMET | Prediction of pharmacokinetic and toxicological properties | Selection of candidates with favorable drug-like profiles |

Strategic Development for Enhanced Efficacy and Specificity of Action

The strategic development of this compound will focus on enhancing its therapeutic efficacy and specificity. This involves a multi-pronged approach that combines medicinal chemistry, pharmacology, and formulation science.

One key strategy is the optimization of the lead compound to improve its binding affinity and selectivity for its biological target. This can be achieved through iterative cycles of design, synthesis, and biological testing, guided by SAR and computational studies. The introduction of conformational constraints, such as incorporating the piperidine ring into a bridged or spirocyclic system, can also lead to increased potency and selectivity. enamine.net

Another important aspect is the development of formulations that improve the pharmacokinetic properties of the drug, such as its oral bioavailability and half-life. Prodrug strategies, where the active compound is chemically modified to enhance its delivery to the site of action, can also be explored.

Ultimately, the goal of strategic development is to produce a drug candidate with a well-defined mechanism of action, a favorable safety profile, and clear advantages over existing therapies. The versatile 1-Propylpiperidin-4-amine scaffold provides a solid foundation for the development of the next generation of targeted therapeutics.

Q & A

Q. What are the common synthetic routes for preparing 1-Propylpiperidin-4-amine hydrochloride, and what are their respective yields?

- Methodological Answer : The compound is typically synthesized via Mannich reactions or alkylation of piperidine derivatives . For example, Mannich-type reactions using primary amines (e.g., phenethylamine hydrochloride) and ketones in the presence of paraformaldehyde can yield piperidinyl amine hydrochlorides with reported yields of 87–98% under optimized conditions . Alkylation methods involve reacting N-substituted piperidines with propyl halides in solvents like ethanol or acetonitrile, often with bases such as potassium carbonate to facilitate substitution. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- FTIR and FT-Raman spectroscopy : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-N vibrations) .

- Solid-state NMR : For structural confirmation (e.g., ¹³C NMR distinguishes quaternary carbons in the piperidine ring) .

- X-ray diffraction (XRD) : Resolves crystal structure and salt form .

- HPLC-MS : Quantifies purity and detects impurities using reverse-phase columns (C18) with mobile phases like acetonitrile/water (0.1% TFA) .

Q. How does the hydrochloride salt form influence the compound’s stability under different storage conditions?

- Methodological Answer : The hydrochloride salt enhances stability by reducing hygroscopicity. Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, while differential scanning calorimetry (DSC) reveals melting points consistent with crystalline salt forms . Storage recommendations include desiccated environments (<25°C, inert atmosphere) to prevent deliquescence or hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) can validate shelf-life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound in Mannich-type reactions?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Catalyst use : 1-Hydroxy-7-azabenzotriazole (HOAt) enhances coupling efficiency in peptide-like derivatization steps .

- Temperature control : Reactions at 60–80°C minimize side-product formation (e.g., Schiff bases).

- In-line analytics : Real-time monitoring via UV-Vis spectroscopy (λ = 254 nm) tracks intermediate formation . Industrial-scale synthesis may employ continuous flow reactors for precise parameter control (residence time, mixing) .

Q. What are the primary by-products formed during the synthesis of this compound, and how can they be identified and quantified?

- Methodological Answer : Common by-products include:

- N-alkylated impurities : Result from over-alkylation; detected via LC-MS/MS (e.g., m/z shifts corresponding to +58 Da for propyl groups) .

- Oxidation products : Tertiary amines may oxidize to N-oxides; quantified using HPLC-UV with ion-pair reagents (e.g., sodium hexanesulfonate) .

- Residual solvents : GC-MS headspace analysis identifies traces of acetonitrile or ethanol (<0.1% ICH Q3C limits) .

Q. What role does this compound play in modulating enzymes like semicarbazide-sensitive amine oxidase (SSAO), and how can its inhibitory effects be measured?

- Methodological Answer : The compound may act as a SSAO inhibitor , competing with endogenous substrates (e.g., methylamine). Assays include:

- Ammonia detection : SSAO catalyzes oxidative deamination, releasing NH₃; quantify via Glutamate Dehydrogenase (GDH)-coupled assays (absorbance at 340 nm) .

- Hydrogen peroxide (H₂O₂) measurement : Use Amplex Red fluorogenic probes (ex/em = 530/590 nm) to monitor H₂O₂ production .

- Kinetic studies : Determine IC₅₀ values via dose-response curves (0.1–100 µM) and Lineweaver-Burk plots to assess competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.